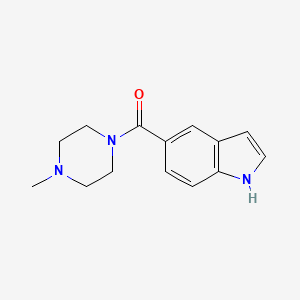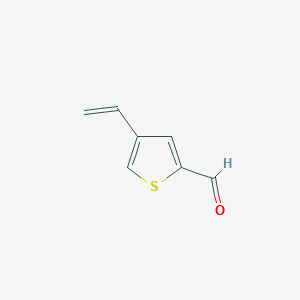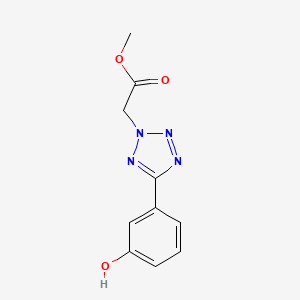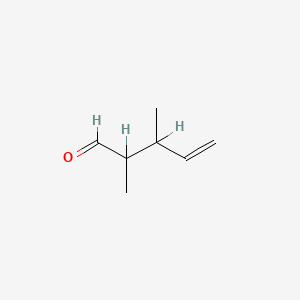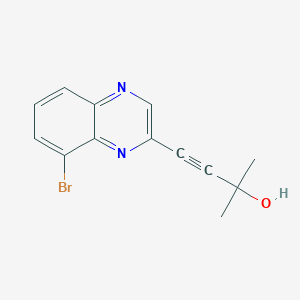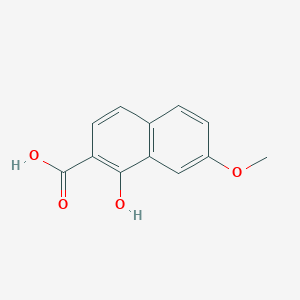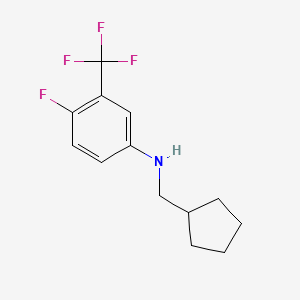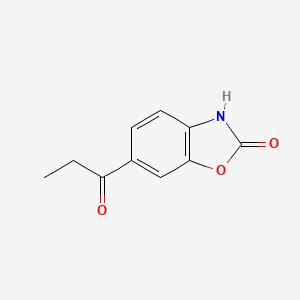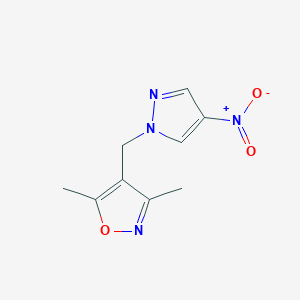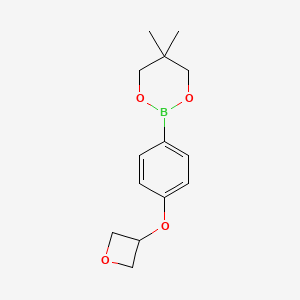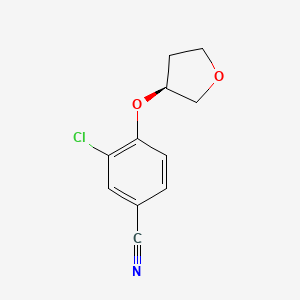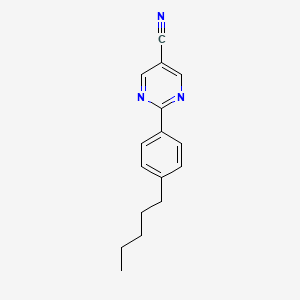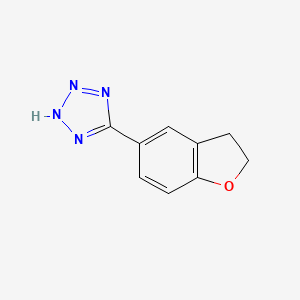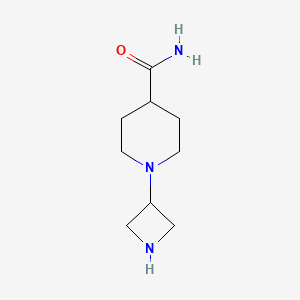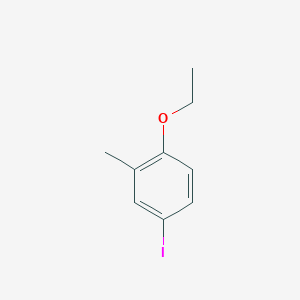
1-Ethoxy-4-iodo-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethoxy-4-iodo-2-methylbenzene is an organic compound with the molecular formula C9H11IO It is a derivative of toluene, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an ethoxy group (-OCH2CH3) and an iodine atom, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Ethoxy-4-iodo-2-methylbenzene can be synthesized through several methods. One common approach involves the iodination of 2-ethoxytoluene. This process typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3), to facilitate the electrophilic aromatic substitution reaction. The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the benzene ring .
Industrial Production Methods
In an industrial setting, the production of 2-ethoxy-5-iodotoluene may involve similar iodination reactions but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and advanced purification techniques might be employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Ethoxy-4-iodo-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halide ions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Oxidation and Reduction: The ethoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert it to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are employed under mild conditions, often in the presence of a base like potassium carbonate (K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include various substituted toluenes, depending on the nucleophile used.
Coupling Reactions: The major products are biaryl compounds or styrenes, depending on the coupling partner.
Oxidation: Products include ethoxybenzaldehyde or ethoxybenzoic acid.
Scientific Research Applications
1-Ethoxy-4-iodo-2-methylbenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Medicinal Chemistry: It is explored for its potential in drug discovery and development, particularly as an intermediate in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of 2-ethoxy-5-iodotoluene in chemical reactions involves its ability to undergo electrophilic aromatic substitution and coupling reactionsThe ethoxy group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and selectivity in different reactions .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-iodotoluene: Similar structure but with the iodine atom at the 4-position.
2-Methoxy-5-iodotoluene: Similar structure but with a methoxy group (-OCH3) instead of an ethoxy group.
2-Ethoxy-5-bromotoluene: Similar structure but with a bromine atom instead of iodine.
Uniqueness
1-Ethoxy-4-iodo-2-methylbenzene is unique due to the combination of the ethoxy group and iodine atom, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the ethoxy group can influence the electronic properties of the benzene ring, making it more reactive towards electrophilic substitution. Additionally, the iodine atom’s larger size and better leaving group ability compared to bromine or chlorine make it particularly useful in coupling reactions .
Properties
Molecular Formula |
C9H11IO |
|---|---|
Molecular Weight |
262.09 g/mol |
IUPAC Name |
1-ethoxy-4-iodo-2-methylbenzene |
InChI |
InChI=1S/C9H11IO/c1-3-11-9-5-4-8(10)6-7(9)2/h4-6H,3H2,1-2H3 |
InChI Key |
WQXIUVVXDKPQMZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)I)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


